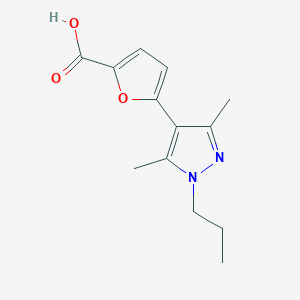
4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.
科学的研究の応用
4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. It has been reported to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related disorders.
作用機序
The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, it has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been reported to have a neuroprotective effect and reduce the severity of ischemic brain injury.
実験室実験の利点と制限
One of the main advantages of 4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole is its potent activity against cancer cells and its anti-inflammatory and antioxidant properties. This makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole. One of the main areas of focus is the development of new drugs and therapeutic agents based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail and identifying new targets for its activity. Additionally, there is interest in exploring the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Overall, the research on this compound is a promising area of study with many potential applications in various fields of scientific research.
合成法
The synthesis of 4-(1-Methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-(4-piperidinyl)ethanethiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various applications.
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-piperidin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-16-7-10(6-14-16)11-8-17-12(15-11)9-2-4-13-5-3-9/h6-9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUIRQLWOEIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)


